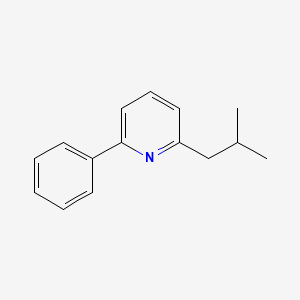

2-(2-Methylpropyl)-6-phenylpyridine

Description

2-(2-Methylpropyl)-6-phenylpyridine is a pyridine derivative characterized by a branched 2-methylpropyl (isobutyl) group at position 2 and a phenyl group at position 6 of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

CAS No. |

60272-72-2 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2-(2-methylpropyl)-6-phenylpyridine |

InChI |

InChI=1S/C15H17N/c1-12(2)11-14-9-6-10-15(16-14)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |

InChI Key |

OXBZRBCXFSPBEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Steric Effects : The branched isobutyl group in this compound may hinder electrophilic substitution at the pyridine ring, directing reactions to the phenyl group .

- Aromatic Interactions : The 6-phenyl group could enable π-π stacking in supramolecular chemistry or protein binding, a feature absent in simpler alkylpyridines.

- Synthetic Challenges : Introducing bulky substituents at pyridine positions 2 and 6 may require specialized catalysts or protecting-group strategies, as seen in pyrimidine synthesis .

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Methylpropyl)-6-phenylpyridine in laboratory settings?

- Methodological Answer : Based on structurally similar pyridine derivatives, researchers should:

- Use EN374-certified gloves and protective clothing to prevent skin contact .

- Employ P95 (US) or P1 (EU) respirators for dust/fume exposure; upgrade to OV/AG/P99 (US) or ABE1P3D (EU) respirators for high concentrations .

- Avoid incompatible materials like strong acids/bases and ensure proper ventilation .

- Note: Toxicity data for this compound are incomplete, requiring adherence to the precautionary principle .

Q. How can researchers synthesize this compound, and what are common challenges?

- Methodological Answer : While direct synthesis data are limited, analogous pyridine derivatives (e.g., titanium-imidazole complexes) suggest:

- Multi-step organic reactions involving alkylation or coupling steps (e.g., Grignard reactions for introducing the 2-methylpropyl group) .

- Challenges :

- Steric hindrance from the 2-methylpropyl group may reduce reaction yields.

- Purification via column chromatography or recrystallization is critical due to byproducts .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons and confirm substituent positions (e.g., phenyl vs. methylpropyl groups) .

- X-ray crystallography : Determine molecular geometry, as demonstrated for related titanium-pyridine complexes .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Controlled experiments : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to isolate optimal conditions.

- Byproduct analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., isomerization or decomposition) .

- Computational modeling : Predict steric/electronic effects of substituents on reaction kinetics .

Q. What strategies can mitigate instability of this compound in solution?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis; avoid long-term storage due to degradation risks .

- Stabilizing additives : Introduce radical scavengers (e.g., BHT) if oxidative degradation is suspected .

- Inert atmosphere : Conduct reactions and storage under nitrogen/argon to prevent air-sensitive reactions .

Q. How can researchers evaluate the ecological impact of this compound given limited data?

- Methodological Answer :

- Read-across analysis : Use data from structurally similar compounds (e.g., 2-Hexyl-6-phenylpyridine) to predict biodegradation or bioaccumulation .

- Microcosm studies : Assess soil/water mobility and microbial degradation under controlled lab conditions .

- QSAR models : Estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.